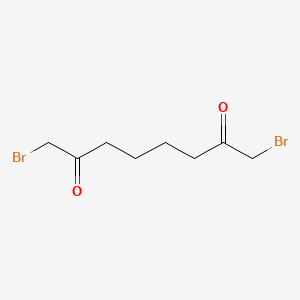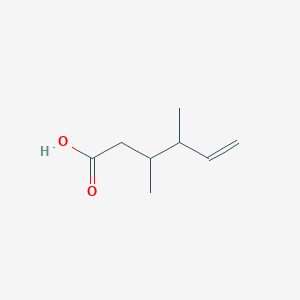
Phenyl-phosphonothioic acid diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-phosphonothioic acid diphenyl ester is an organophosphorus compound with the chemical formula C18H15O2PS. It is known for its unique structural features, which include a phosphonothioic acid group bonded to two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-phosphonothioic acid diphenyl ester typically involves the reaction of phenylphosphonic dichloride with thiophenol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(O)Cl}_2 + 2 \text{PhSH} \rightarrow \text{PhP(O)(SPh)}_2 + 2 \text{HCl} ] This reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-phosphonothioic acid diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.
Substitution: The ester can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonothioic acid esters.
Aplicaciones Científicas De Investigación
Phenyl-phosphonothioic acid diphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used as an additive in polymer production to enhance stability and as a flame retardant
Mecanismo De Acción
The mechanism of action of phenyl-phosphonothioic acid diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the enzyme and reaction conditions .
Comparación Con Compuestos Similares
- Phenyl-phosphonic acid diphenyl ester
- Diphenyl phosphite
- Diphenyl phosphonate
Comparison: Phenyl-phosphonothioic acid diphenyl ester is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, making it more suitable for specific applications such as enzyme inhibition and polymer stabilization .
Propiedades
Número CAS |
88239-51-4 |
|---|---|
Fórmula molecular |
C18H15O2PS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
diphenoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H15O2PS/c22-21(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H |
Clave InChI |
GVFACMYXGCXMKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=S)(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


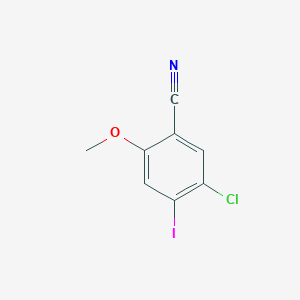

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)

![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
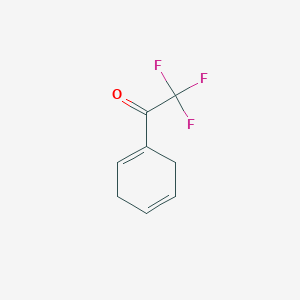
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
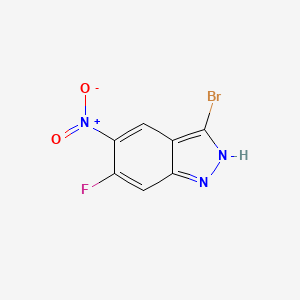
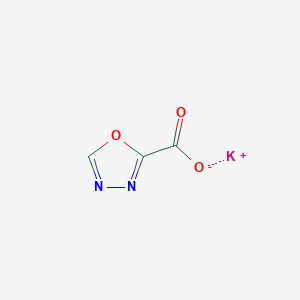

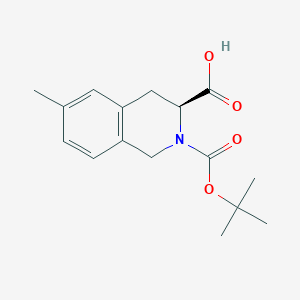
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)
